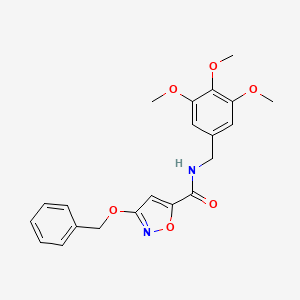

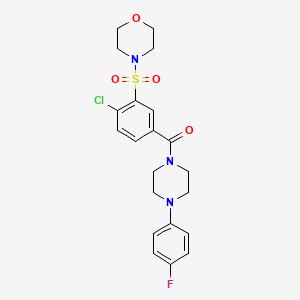

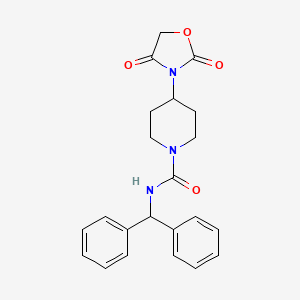

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-ethylbutanamide, also known as URB597, is a compound that has gained attention for its potential therapeutic applications. It is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which can have various effects on the body.

Scientific Research Applications

Corrosion Inhibition

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide: has been studied for its effectiveness in inhibiting corrosion of mild steel in acidic environments. The compound, acting as a corrosion inhibitor, can significantly reduce the rate of corrosion when introduced into acidic solutions like sulfuric acid (H2SO4) and hydrochloric acid (HCl). This application is particularly relevant in industrial processes where mild steel is used in acidic conditions, such as in oil and gas well constructions and acid pickling processes .

Antimicrobial Activity

The compound exhibits potential as a base structure for synthesizing derivatives with antimicrobial properties. Research has shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, such as Candida albicans. This opens up possibilities for the development of new antimicrobial agents that could be used in medical treatments and sanitation products .

Anti-Proliferative Activity

Studies have indicated that derivatives of this compound have anti-proliferative effects against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells. This suggests its potential use in cancer research, particularly in the development of new anticancer drugs .

NF-κB Inhibition

Derivatives of the compound have been identified as potential NF-κB inhibitors. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens. Inhibitors of NF-κB are being researched for their potential applications in treating various cancers and inflammatory diseases .

Retinoid Nuclear Modulator Agents

The compound’s structure is useful in the synthesis of retinoid nuclear modulator agents. These agents are significant in the treatment of metabolic and immunological diseases. They work by modulating the activity of retinoid receptors, which are involved in a wide range of biological processes .

Neuroinflammation Mediators

Some derivatives of the compound might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis. These derivatives could be used to develop treatments for neuroinflammatory conditions .

Organic Synthesis Catalysis

The compound has been used in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a precursor in reactions that aim to create more sustainable and green chemistry processes. This application is essential in the field of organic synthesis, where environmentally friendly and efficient methods are increasingly sought after .

Isoquinoline Precursors

In pharmacology, the compound’s structure is utilized as a precursor for isoquinoline, which is a heterocyclic aromatic organic compound. Isoquinolines have various pharmacological properties and are used in the synthesis of a number of medicinal drugs. This application is significant in drug discovery and development .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

It’s likely that the compound interacts with its targets (possibly clk1 and dyrk1a kinases) in a way that inhibits their function . This could result in changes to the cellular processes that these kinases regulate.

Biochemical Pathways

Given the potential targets, it’s likely that the compound affects pathways regulated by clk1 and dyrk1a kinases . These could include pathways involved in cell division, growth, and apoptosis, among others.

Result of Action

Given its potential targets, it’s likely that the compound could have effects on cell division, growth, and apoptosis .

properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-12(6-2)18(22)19-13-9-17(21)20(11-13)14-7-8-15(23-3)16(10-14)24-4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRWILRLDXNLKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2852575.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)

![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)